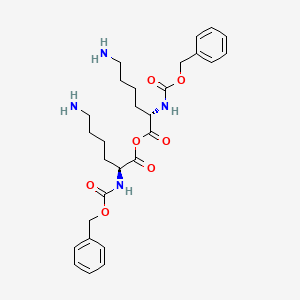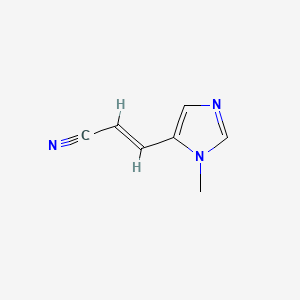
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to inhibit the activity of the protein nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have various biochemical and physiological effects. For example, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile in lab experiments is that it is relatively easy and inexpensive to synthesize. Additionally, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile. One area of research could be to further investigate its potential as a cancer therapy. Another area of research could be to investigate its potential as a treatment for neurodegenerative disorders. Additionally, more research could be done to better understand its mechanism of action and to identify other potential therapeutic targets. Overall, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is a promising compound with many potential applications in the field of biomedical research.
Méthodes De Synthèse
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can be synthesized using a variety of methods, including the reaction between 3-methylimidazole and acrylonitrile in the presence of a base catalyst. Another method involves the reaction between 3-methylimidazole and acrylamide in the presence of a base catalyst. Both methods result in the formation of (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile with high yield.
Applications De Recherche Scientifique
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEHUYZUCFLKMJ-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

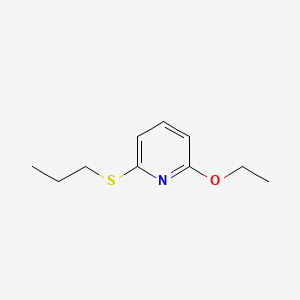

![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)
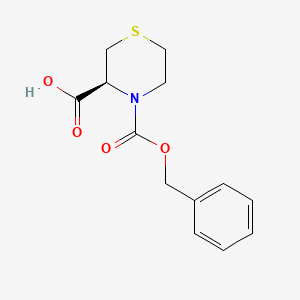
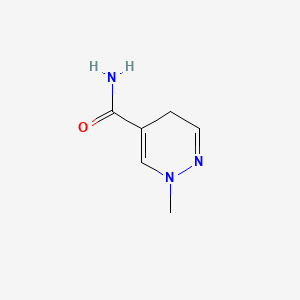
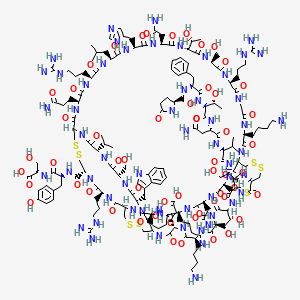
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
